molecular formula C18H17N3O2 B3299346 1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899753-69-6

1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B3299346
CAS RN: 899753-69-6
M. Wt: 307.3 g/mol
InChI Key: OAHMVZPBAKBTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as APIU, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of urea derivatives and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body. It has also been reported to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been reported to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under different conditions. It has also been reported to have low toxicity in animal models. However, it has some limitations as well. It has poor solubility in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea. One direction is to further investigate its mechanism of action and identify its molecular targets. This may help to better understand its biological activities and potential therapeutic applications. Another direction is to explore its use in combination with other drugs or therapies for the treatment of various diseases. Additionally, it may be interesting to study its effects in different animal models and in human clinical trials.

Scientific Research Applications

1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been studied for its potential use in scientific research. It has been found to exhibit interesting biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(3-acetylphenyl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12(22)13-6-5-7-14(10-13)19-18(23)20-16-11-21(2)17-9-4-3-8-15(16)17/h3-11H,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHMVZPBAKBTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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